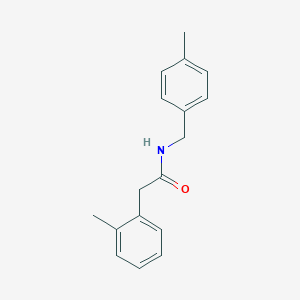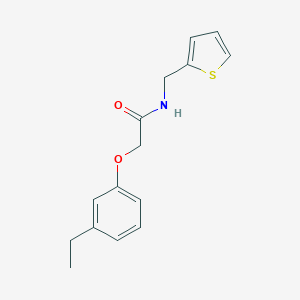![molecular formula C15H14ClN3O2 B240488 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B240488.png)
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, an amino carbonyl group, and a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. One common method involves reacting 4-chloroaniline with methyl isocyanate in the presence of a suitable solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction is monitored to ensure that the temperature does not exceed 70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and polar solvents is common in industrial settings to optimize the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-({[(4-chloro-3-trifluoromethylphenyl)amino]carbonyl}amino)-N-methylpyridine-2-carboxamide: Similar structure but with a trifluoromethyl group.
4-({[(4-bromophenyl)amino]carbonyl}amino)-N-methylbenzamide: Similar structure but with a bromophenyl group.
Uniqueness
4-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14ClN3O2 |
|---|---|
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Clave InChI |
RLFLKGPCMJVVOK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
